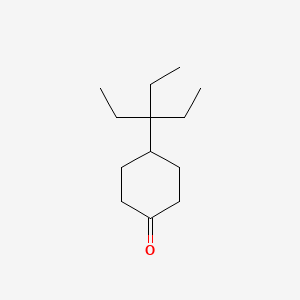

4-(3-Ethylpentan-3-yl)cyclohexan-1-one

Description

Overview of the Cyclohexanone (B45756) Ring System in Organic Chemistry

Cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, is a cornerstone of organic chemistry. atamankimya.com Its structure, a cyclohexane (B81311) ring with one carbon atom participating in a carbonyl double bond (C=O), makes it a highly versatile chemical entity. The carbons of the ring are sp3 hybridized, except for the sp2 hybridized carbonyl carbon, leading the ring to adopt non-planar conformations to minimize strain. youtube.com The most stable and well-studied of these is the "chair" conformation, which effectively reduces both angle strain and torsional strain by staggering the bonds on adjacent carbons. youtube.comfiveable.me

The presence of the ketone group significantly influences the ring's reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent carbons (alpha-carbons) have acidic protons, enabling enolate formation. These characteristics are central to many classical organic reactions, including aldol (B89426) condensations, Michael additions, and various alkylation reactions.

Importance of Cyclohexanone Derivatives as Synthetic Intermediates and Structural Motifs

Cyclohexanone and its derivatives are not merely academic curiosities; they are vital intermediates in the synthesis of a vast array of commercial and biologically active molecules. guidechem.comalphachem.biz The global production of cyclohexanone is intrinsically linked to the nylon industry, where it serves as a key precursor to adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively. atamankimya.comnih.gov

Beyond industrial polymers, substituted cyclohexanones are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and liquid crystal materials. google.comvertecbiosolvents.com Their rigid, three-dimensional structure makes them ideal scaffolds for constructing complex molecular architectures. The specific placement and orientation (stereochemistry) of substituents on the cyclohexanone ring can dramatically influence a molecule's biological activity. For instance, optically active γ-substituted cycloalkenones are important precursors for natural products and pharmaceutically active compounds. mdpi.com Furthermore, the synthesis of highly functionalized cyclohexanones through methods like cascade Michael-aldol reactions continues to be an active area of research for creating novel, biologically active derivatives. beilstein-journals.org

Contextualization of 4-(3-Ethylpentan-3-yl)cyclohexan-1-one within Substituted Cyclohexanone Research

This compound is a specific derivative of cyclohexanone. Its structure is defined by the attachment of a bulky, non-polar tertiary alkyl group, the 3-ethylpentan-3-yl group, at the fourth carbon position relative to the carbonyl group.

| Property | Value |

|---|---|

| Molecular Formula | C13H24O |

| Molecular Weight | 196.33 g/mol |

| Structure | A cyclohexanone ring substituted at the C4 position with a 3-ethylpentan-3-yl group. |

The primary area of research interest for a molecule like this lies in conformational analysis. The position and size of a substituent on a cyclohexane ring dictate the molecule's preferred three-dimensional shape. fiveable.me Large, bulky substituents experience significant steric strain, known as 1,3-diaxial interactions, when forced into an axial position (perpendicular to the ring's plane). openochem.orglibretexts.org To alleviate this strain, the ring will preferentially adopt a chair conformation where the bulky group occupies an equatorial position (in the approximate plane of the ring). fiveable.melibretexts.org The 3-ethylpentan-3-yl group is exceptionally bulky, and therefore it would be expected to "lock" the cyclohexanone ring into a single, stable conformation with this group in the equatorial position.

Research Scope and Objectives Pertaining to this compound

While specific published research on this compound is not prominent, the objectives for studying such a molecule can be inferred from broader research on 4-substituted and sterically hindered cyclohexanones.

Key Research Objectives would likely include:

Conformational Analysis: The primary objective would be to experimentally and computationally confirm the conformational preference of the 3-ethylpentan-3-yl group. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be used to verify the strong preference for the equatorial position. acs.org

Synthetic Utility: Researchers would explore the reactivity of the ketone. The bulky C4 substituent can sterically hinder one face of the molecule, potentially directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of reactions at the carbonyl group.

Materials Science Applications: 4-substituted cyclohexanones are known intermediates in the synthesis of liquid crystal materials. google.com Research could investigate whether derivatives of this compound could be used to create novel liquid crystals, with the bulky tail group influencing the material's mesophase properties.

Biological Screening: As part of broader chemical library screening, this compound could be tested for biological activity. Studies have investigated the potential estrogenic activity of various alkylcyclohexanones, and this compound could be included in such assays to understand how a bulky, tertiary alkyl group influences receptor binding. oup.com

Structure

3D Structure

Properties

CAS No. |

68077-90-7 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

4-(3-ethylpentan-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C13H24O/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h11H,4-10H2,1-3H3 |

InChI Key |

SSYGNFMHMOCPQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)C1CCC(=O)CC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 3 Ethylpentan 3 Yl Cyclohexan 1 One

Reductive Transformations of the Carbonyl Group

The reduction of the ketone functionality in 4-(3-ethylpentan-3-yl)cyclohexan-1-one to the corresponding alcohol, 4-(3-ethylpentan-3-yl)cyclohexan-1-ol, is a fundamental transformation. The stereoselectivity of this process is of considerable interest, leading to the formation of either cis or trans diastereomers. The bulky 4-substituent locks the cyclohexane (B81311) ring into a chair conformation where this group preferentially occupies the equatorial position to minimize steric strain. This conformational bias dictates the accessibility of the carbonyl group to reducing agents from the axial and equatorial faces.

The reduction of 4-substituted cyclohexanones with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), has been extensively studied. The stereochemical outcome is largely dependent on the steric bulk of the hydride reagent. For this compound, the large alkyl group is analogous to the well-studied 4-tert-butylcyclohexanone (B146137) system. odinity.comchemeducator.orgwpmucdn.com

Small, unhindered hydride reagents like NaBH₄ and LiAlH₄ preferentially attack the carbonyl group from the axial direction. odinity.com This axial approach is sterically less hindered than the equatorial approach, which is impeded by the axial hydrogen atoms at the C2 and C6 positions. Axial attack leads to the formation of the thermodynamically more stable equatorial alcohol as the major product. odinity.com In contrast, bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride), experience significant steric hindrance from the axial hydrogens at C3 and C5. tamu.edu Consequently, these larger reagents approach the carbonyl group from the less hindered equatorial face, resulting in the formation of the axial alcohol as the predominant product. chemeducator.orgtamu.edu This is an example of kinetic versus thermodynamic control, where the bulkier reagent favors the kinetically controlled product. chemeducator.org

The diastereomeric ratio of the resulting 4-(3-ethylpentan-3-yl)cyclohexan-1-ol isomers is a direct consequence of these competing reaction pathways.

Table 1: Predicted Diastereoselectivity in the Hydride Reduction of this compound

| Hydride Reagent | Major Product | Predicted Major Isomer |

| Sodium Borohydride (NaBH₄) | trans-4-(3-Ethylpentan-3-yl)cyclohexan-1-ol | Equatorial-OH |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-(3-Ethylpentan-3-yl)cyclohexan-1-ol | Equatorial-OH |

| L-Selectride (Li(sec-Bu)₃BH) | cis-4-(3-Ethylpentan-3-yl)cyclohexan-1-ol | Axial-OH |

Data is inferred from studies on 4-tert-butylcyclohexanone. odinity.comchemeducator.org

Catalytic hydrogenation offers an alternative method for the reduction of the carbonyl group. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. The reaction conditions, particularly temperature, can significantly influence the product distribution.

Studies on the hydrogenation of cyclohexanone (B45756) on platinum-tin alloy surfaces have shown that at lower temperatures (around 325–400 K), the primary product is cyclohexanol (B46403). princeton.edu At higher temperatures (425–500 K), dehydration of the initially formed alcohol can occur, leading to the formation of cyclohexene (B86901) and cyclohexane. princeton.edu For this compound, catalytic hydrogenation is expected to yield 4-(3-ethylpentan-3-yl)cyclohexan-1-ol under mild conditions. The stereoselectivity of catalytic hydrogenation is often dependent on the specific catalyst and reaction conditions used.

Ring Transformations and Aromatization Reactions

The carbocyclic ring of this compound can undergo transformations leading to the formation of aromatic or heterocyclic systems.

Substituted cyclohexanones can be converted to the corresponding phenols through catalytic dehydrogenative aromatization. researchgate.netrsc.orgnih.gov This transformation is a valuable method for the synthesis of substituted aromatic compounds from readily available carbocyclic precursors. Various transition metal catalysts, including those based on palladium and platinum, are effective for this reaction. nih.gov The process typically involves heating the cyclohexanone derivative in the presence of the catalyst, often with a hydrogen acceptor to facilitate the dehydrogenation process. researchgate.net In the case of this compound, this reaction would yield 4-(3-ethylpentan-3-yl)phenol.

The synthesis of furan (B31954) and pyrrole (B145914) derivatives from this compound is not a direct conversion but can be achieved through multi-step synthetic pathways. A common strategy for the synthesis of furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com Similarly, pyrroles can be synthesized from 1,4-dicarbonyls by reaction with ammonia (B1221849) or primary amines. wikipedia.org

To access the requisite 1,4-dicarbonyl precursor from this compound, a ring-opening reaction is necessary. One potential route is the Baeyer-Villiger oxidation of the ketone to form a lactone, followed by hydrolysis and further functional group manipulations to generate the 1,4-dicarbonyl intermediate. This intermediate can then be subjected to Paal-Knorr conditions to furnish the desired furan or pyrrole derivative.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the carbonyl group to form tertiary alcohols after acidic workup. libretexts.orgpressbooks.pubmasterorganicchemistry.com For example, the reaction with methylmagnesium bromide would yield 1-methyl-4-(3-ethylpentan-3-yl)cyclohexan-1-ol. The stereochemical course of the addition is influenced by the steric bulk of both the nucleophile and the cyclohexanone derivative.

Condensation Reactions:

Wittig Reaction: This reaction provides a powerful method for the synthesis of alkenes from ketones. wikipedia.orglumenlearning.comorganic-chemistry.org Treatment of this compound with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of (4-(3-ethylpentan-3-yl)cyclohexylidene)methane. libretexts.org

Aldol (B89426) Condensation: In the presence of an acid or base catalyst, this compound can undergo self-condensation or a crossed aldol condensation with another carbonyl compound. researchgate.netqiboch.com For instance, reaction with an aromatic aldehyde in the presence of a base would lead to the formation of an α,β-unsaturated ketone. researchgate.net

Enamine Formation: Reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst, yields an enamine. wikipedia.orgmasterorganicchemistry.commakingmolecules.com These enamines are useful synthetic intermediates, acting as nucleophiles in alkylation and acylation reactions at the α-carbon. youtube.com

Formation of Oxime Derivatives and Subsequent Transformations (e.g., to Anilines)

Cyclohexanones readily react with hydroxylamine (B1172632) to form cyclohexanone oximes. wikipedia.orgkhanacademy.org This reaction is a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group. For this compound, this reaction is expected to proceed smoothly.

The resulting oxime can undergo several important transformations. One of the most significant is the Beckmann rearrangement, where the oxime is treated with an acid catalyst to yield a lactam. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the case of the oxime of this compound, this rearrangement would produce a substituted caprolactam. The reaction is initiated by protonation of the hydroxyl group of the oxime, followed by a 1,2-rearrangement of one of the alpha-carbon atoms to the nitrogen, displacing a water molecule. masterorganicchemistry.com

Furthermore, cyclohexanone oximes can be converted to primary anilines. nih.gov This transformation can be achieved through a dehydration/dehydrogenation sequence, often utilizing a palladium catalyst. nih.gov For the oxime of this compound, this would lead to the formation of 4-(3-ethylpentan-3-yl)aniline. One-pot syntheses of anilines directly from cyclohexanones and hydroxylamine have also been developed. nih.govresearchgate.net Another approach involves the use of a Pd/C-ethylene system to directly synthesize anilines from cyclohexanones and an ammonia source. bohrium.comorganic-chemistry.orgacs.org

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Hydroxylamine (NH2OH) | This compound oxime | Oxime formation |

| This compound oxime | Acid catalyst (e.g., H2SO4) | Substituted ε-caprolactam | Beckmann rearrangement |

| This compound oxime | Pd catalyst | 4-(3-Ethylpentan-3-yl)aniline | Dehydration/Dehydrogenation |

| This compound | NH4OAc, Pd/C, Ethylene | 4-(3-Ethylpentan-3-yl)aniline | Direct amination/aromatization |

Condensation Reactions with Carbonyl Compounds

The presence of alpha-hydrogens in this compound allows it to undergo base- or acid-catalyzed condensation reactions with other carbonyl compounds, such as aldehydes and ketones. libretexts.orgfiveable.me A classic example is the Aldol condensation. chemistry.coach In this reaction, the cyclohexanone is deprotonated at the alpha-position to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule (e.g., an aldehyde). chemistry.coach The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form an α,β-unsaturated ketone. libretexts.org

Cross-condensation reactions between cycloalkanones and aldehydes are well-documented. acs.org For instance, the reaction of this compound with an aromatic aldehyde in the presence of a catalyst would be expected to yield an α,α'-bis(substituted benzylidene)cycloalkanone.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reaction Name |

| This compound | Aldehyde or Ketone | Base or Acid | β-Hydroxy ketone | Aldol Addition |

| β-Hydroxy ketone adduct | Heat | - | α,β-Unsaturated ketone | Aldol Condensation |

| This compound | Aromatic Aldehyde | Base or Acid | α,α'-bis(benzylidene)cycloalkanone | Claisen-Schmidt Condensation |

1,4-Addition Reactions on Conjugated Systems

The enolate of this compound can also participate in 1,4-addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, the enolate adds to the β-carbon of the conjugated system. masterorganicchemistry.com The product of a Michael reaction between this compound and an α,β-unsaturated ketone would be a 1,5-dicarbonyl compound. youtube.com

A particularly important synthetic application that utilizes the Michael addition is the Robinson annulation. wikipedia.orgjk-sci.commasterorganicchemistry.combyjus.com This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgbyjus.com Reacting this compound with a suitable α,β-unsaturated ketone, such as methyl vinyl ketone, would lead to the formation of a bicyclic system with the bulky 3-ethylpentan-3-yl group on one of the rings. wikipedia.org

| Enolate Source | Michael Acceptor | Initial Product | Overall Transformation |

| This compound | α,β-Unsaturated Ketone | 1,5-Diketone | Michael Addition |

| This compound | Methyl Vinyl Ketone | Substituted 1,5-Diketone | Robinson Annulation (Michael followed by Aldol) |

Reactivity of the Alkyl Substituent at the Cyclohexanone Ring

This strong preference for the equatorial position "locks" the conformation of the ring, which can influence the stereochemical outcome of nucleophilic additions to the carbonyl group. The approach of a nucleophile can be directed to either the axial or equatorial face, and the bulky substituent can sterically hinder one of these approaches.

Stereochemical Aspects and Conformational Analysis of 4 3 Ethylpentan 3 Yl Cyclohexan 1 One

Conformational Dynamics of Substituted Cyclohexanone (B45756) Rings

The conformational landscape of 4-(3-Ethylpentan-3-yl)cyclohexan-1-one is dominated by the dynamics of the cyclohexanone ring, which perpetually undergoes conformational changes.

Chair-Chair Interconversion and Conformational Preferences

The cyclohexanone ring, like cyclohexane (B81311) itself, predominantly adopts a chair conformation to minimize angle and torsional strain. maricopa.edu This conformation is not static; it undergoes a rapid process known as chair-chair interconversion or ring flipping. masterorganicchemistry.comwikipedia.org In this process, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com For a substituted cyclohexane, the two chair conformations may not be equal in energy. libretexts.org

In the case of this compound, the bulky 3-ethylpentan-3-yl group at the C4 position dictates the conformational equilibrium. This substituent, which can be considered a tertiary alkyl group, exerts a significant steric influence. To minimize destabilizing 1,3-diaxial interactions, the conformation where the large 3-ethylpentan-3-yl group occupies the more spacious equatorial position is strongly favored. libretexts.orgfiveable.me The energy difference between the equatorial and axial conformers is significant enough to effectively "lock" the ring in the conformation with the equatorial substituent. masterorganicchemistry.com

The chair-chair interconversion can be visualized as passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. wikipedia.org However, at room temperature, the equilibrium lies heavily on the side of the chair conformation with the equatorial 4-substituent.

Analysis of Axial-Equatorial Equilibria and Substituent Effects

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.orgpearson.com Larger A-values correspond to a stronger preference for the equatorial position due to greater steric strain in the axial orientation. wikipedia.org

The table below illustrates the A-values for some common alkyl groups to provide context for the steric demand of the 3-ethylpentan-3-yl substituent.

| Substituent | A-value (kcal/mol) |

| Methyl | 1.7 |

| Ethyl | 1.8 |

| Isopropyl | 2.2 |

| tert-Butyl | ~5.0 |

This table presents generally accepted A-values for common substituents to illustrate the concept of steric preference. libretexts.org

Stereochemical Outcome of Reactions

The conformational bias of this compound has profound implications for its reactivity, particularly in reactions that create a new stereocenter, such as hydride reductions of the carbonyl group.

Diastereoselectivity in Hydride Reductions of Cyclohexanone Derivatives

The reduction of the ketone functionality in this compound by hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to two diastereomeric alcohol products: the cis-alcohol (axial hydroxyl group) and the trans-alcohol (equatorial hydroxyl group). tamu.eduodinity.com The stereoselectivity of these reductions is governed by the trajectory of the incoming hydride nucleophile. acs.org

For cyclohexanones with a conformationally locked bulky substituent at the 4-position, the hydride can attack from either the axial or the equatorial face of the carbonyl group. libretexts.org

Axial attack: The hydride approaches from the top face of the ring, parallel to the axial C-H bonds, leading to the formation of an equatorial alcohol (trans product).

Equatorial attack: The hydride approaches from the side of the ring, in the general plane of the equatorially oriented bonds, resulting in an axial alcohol (cis product).

With small, unhindered hydride reagents like NaBH₄, axial attack is generally favored, leading to the thermodynamically more stable equatorial alcohol as the major product. tamu.eduacs.org In contrast, bulky hydride reagents, such as L-Selectride, experience significant steric hindrance from the axial hydrogens at the C2 and C6 positions, and therefore preferentially attack from the less hindered equatorial face, yielding the axial alcohol as the major product. tamu.eduacs.org

The following table summarizes the expected major products from the reduction of this compound with different types of hydride reagents.

| Hydride Reagent | Primary Attack Trajectory | Major Product |

| Sodium Borohydride (NaBH₄) | Axial | trans-4-(3-Ethylpentan-3-yl)cyclohexan-1-ol (Equatorial OH) |

| L-Selectride® | Equatorial | cis-4-(3-Ethylpentan-3-yl)cyclohexan-1-ol (Axial OH) |

This table illustrates the general principles of diastereoselectivity in cyclohexanone reductions as applied to the specified compound.

Influence of Torsional Strain and Dispersion Interactions on Stereoselectivity

The preference for axial attack by small hydride reagents is often explained by the Felkin-Anh model, which considers torsional strain in the transition state. acs.orgresearchgate.net As the nucleophile approaches the carbonyl carbon, the bonds begin to rehybridize from sp² to sp³. Axial attack is thought to proceed through a transition state with lower torsional strain compared to the transition state for equatorial attack. acs.orglibretexts.org In the transition state for equatorial attack, the incoming hydride experiences eclipsing interactions with the adjacent axial C-H bonds. acs.org

Electrostatic Effects on Conformational Preference and Reactivity

Electrostatic interactions can also influence the conformational preferences and reactivity of cyclohexanone derivatives. acs.org The carbonyl group possesses a significant dipole moment, which can interact with the dipoles of substituents on the ring. In this compound, the alkyl substituent is non-polar, so direct electrostatic interactions with the carbonyl group are minimal in dictating the ground-state conformation.

However, electrostatic effects can become more important in the transition state of reactions. The developing negative charge on the oxygen atom during nucleophilic attack can lead to electrostatic repulsions or attractions that influence the facial selectivity of the attack. researchgate.netresearchgate.net While steric and torsional effects are generally considered the dominant factors in the hydride reduction of simple alkyl-substituted cyclohexanones, electrostatic considerations can be crucial for substrates with polar substituents. acs.orgacs.org

Chiral Aspects and Optical Isomerism in Related Systems

While this compound itself possesses a plane of symmetry and is therefore achiral, the introduction of chirality in related cyclohexanone systems offers valuable insights into their potential stereoisomeric forms and optical properties. Chirality, the property of a molecule being non-superimposable on its mirror image, is a key factor in many biological and chemical processes. allen.in Optical isomerism arises from chirality, where chiral molecules, known as enantiomers, rotate plane-polarized light in equal but opposite directions. allen.inchemguide.co.uk

The synthesis of optically active 4-substituted cyclohexanones is an area of significant research interest, as these compounds can serve as versatile building blocks in the asymmetric synthesis of more complex molecules. nih.govnih.gov For instance, the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives has been achieved through asymmetric transfer hydrogenation reactions utilizing bifunctional ruthenium catalysts. mdpi.com This method allows for the synthesis of both enantiomers from a common precursor by selecting the appropriate chiral catalyst. mdpi.com

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted cyclohexanones. For example, a bisperfluorotoluyl-BINOL catalyzed conjugate addition of trifluoroborate salts to doubly vinylogous esters, followed by an aldol (B89426) condensation, has been used to synthesize chiral δ-substituted cyclohexenones with high yields and enantioselectivities. nsf.gov

The presence of a substituent at the 4-position of a cyclohexanone ring can lead to the existence of stereoisomers. In cases where the substituent at C4 creates a chiral center, the molecule will exist as a pair of enantiomers. studymind.co.uk The biological activity of such chiral molecules can differ significantly between enantiomers, highlighting the importance of stereoselective synthesis. allen.in

In the context of this compound, while the parent molecule is achiral, the principles of stereoisomerism become highly relevant if additional substituents are introduced or if the substituent itself is modified to create a chiral center. The study of related chiral 4-substituted cyclohexanones provides a framework for understanding the potential optical properties and stereochemical complexity of such derivatives.

| Substituent | A-Value (kcal/mol) | Preference for Equatorial Position |

|---|---|---|

| -H | 0 | No preference |

| -CH₃ | 1.7 | Strong |

| -CH₂CH₃ | 1.8 | Strong |

| -CH(CH₃)₂ | 2.2 | Very Strong |

| -C(CH₃)₃ | ~5.0 | Extremely Strong (Conformationally locked) |

The data in the table illustrates the increasing steric bulk from a methyl to a tert-butyl group and the corresponding increase in the A-value. Given that the 3-ethylpentan-3-yl group is structurally similar in bulk to a tert-butyl group, it is expected to have a large A-value and thus a profound influence on the conformational equilibrium of the cyclohexanone ring.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are indispensable for mapping the carbon skeleton and the arrangement of hydrogen atoms.

One-Dimensional NMR (¹H and ¹³C NMR) for Structural Assignment

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(3-Ethylpentan-3-yl)cyclohexan-1-one is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on carbons adjacent to the electron-withdrawing carbonyl group (α-protons) are expected to be deshielded and appear at a lower field (higher ppm value), typically in the range of δ 2.0-2.5 ppm. oregonstate.edu The protons on the other carbons of the cyclohexanone (B45756) ring would resonate at higher fields (lower ppm values). The protons of the ethyl groups in the 3-ethylpentan-3-yl substituent would show characteristic triplet and quartet patterns due to spin-spin coupling with neighboring protons. The methyl protons (CH₃) would appear as a triplet, while the methylene (B1212753) protons (CH₂) would be observed as a quartet. The methine proton on the cyclohexanone ring at the C4 position would likely appear as a multiplet due to coupling with adjacent methylene protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The most deshielded carbon is expected to be the carbonyl carbon of the ketone, with a characteristic chemical shift in the range of δ 205-220 ppm. bhu.ac.in The carbons of the cyclohexanone ring would appear in the aliphatic region of the spectrum. The quaternary carbon of the 3-ethylpentan-3-yl group would also have a distinct chemical shift. The remaining methyl and methylene carbons of the substituent would resonate at higher fields.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Cyclohexanone C=O | - | 205-220 |

| Cyclohexanone α-CH₂ | 2.0-2.5 (multiplet) | 40-50 |

| Cyclohexanone β-CH₂ | 1.5-2.0 (multiplet) | 25-35 |

| Cyclohexanone γ-CH | 1.2-1.8 (multiplet) | 40-50 |

| 3-Ethylpentan-3-yl C | - | 40-50 |

| 3-Ethylpentan-3-yl CH₂ | 1.0-1.5 (quartet) | 25-35 |

| 3-Ethylpentan-3-yl CH₃ | 0.8-1.2 (triplet) | 5-15 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Weight and Fragmentation Analysis

EI-MS: In Electron Ionization Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Characteristic fragmentation of cyclic ketones often involves α-cleavage (cleavage of the bond adjacent to the carbonyl group). whitman.eduwhitman.edu A common fragment for saturated cyclic ketones is observed at m/z 55. whitman.eduwhitman.edu The fragmentation of the alkyl substituent would also lead to a series of characteristic peaks.

HR-ESI-MS: High-Resolution Electrospray Ionization Mass Spectrometry is a soft ionization technique that typically results in less fragmentation and a prominent protonated molecule peak ([M+H]⁺). Its high mass accuracy allows for the determination of the elemental composition of the molecule, which is a definitive way to confirm the molecular formula.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Method |

| [M]⁺ | 196 | EI-MS |

| [M+H]⁺ | 197 | HR-ESI-MS |

| Common Ketone Fragment | 55 | EI-MS |

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a saturated ketone, which typically appears around 1715 cm⁻¹. pressbooks.pub The spectrum would also show strong absorptions in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkane portions of the molecule. youtube.com

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong, Sharp |

| C-H (Alkane) | 2850-3000 | Strong |

Raman Spectroscopy and Normal Coordinate Analysis

The Raman spectrum of this compound is expected to be rich with distinct bands corresponding to its constituent functional groups. The most prominent of these would be the carbonyl (C=O) stretching vibration of the cyclohexanone ring, typically appearing in the region of 1700-1725 cm⁻¹. The exact position of this band can be sensitive to the conformational state of the ring.

The aliphatic portions of the molecule, including the ethyl and pentyl groups, as well as the cyclohexane (B81311) ring, would give rise to a series of C-H stretching vibrations in the 2800-3000 cm⁻¹ region. Additionally, C-C stretching and various bending and deformation modes (CH₂, CH₃) would be observable at lower frequencies, providing a comprehensive vibrational profile of the molecule.

Normal Coordinate Analysis, a theoretical calculation, would be employed to support the experimental assignments. By creating a theoretical model of the molecule's vibrational modes, a calculated Raman spectrum can be generated and compared with the experimental data. This comparison helps to confirm the assignment of complex vibrational modes and to gain a deeper understanding of the intramolecular dynamics.

Table 1: Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| 2960 | Asymmetric CH₃ stretching |

| 2935 | Asymmetric CH₂ stretching |

| 2870 | Symmetric CH₃ stretching |

| 2855 | Symmetric CH₂ stretching |

| 1715 | C=O stretching |

| 1450 | CH₂ scissoring |

| 1380 | CH₃ symmetric deformation |

| 1250 | C-C stretching (ring) |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Verification

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a molecule with the conformational flexibility of this compound, this technique would provide invaluable information about its preferred solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The process would begin with the growth of a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.

For this compound, X-ray crystallography would unequivocally establish the conformation of the cyclohexane ring, which is expected to adopt a chair conformation to minimize steric strain. It would also reveal the orientation of the bulky 3-ethylpentan-3-yl substituent on the ring, including the specific rotational arrangement of the ethyl and pentyl groups. This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical context.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.80 |

| c (Å) | 8.95 |

| β (°) | 98.5 |

| Volume (ų) | 1432.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.035 |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules. nih.gov Given that this compound possesses a stereocenter at the 4-position of the cyclohexane ring, ECD could be employed to distinguish between the (R) and (S) enantiomers.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the atoms and chromophores within the molecule. The ketone carbonyl group in this compound acts as a chromophore, and its electronic transitions will give rise to characteristic Cotton effects in the ECD spectrum.

The experimental ECD spectrum would be compared to a theoretically calculated spectrum for a specific enantiomer (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the sample. mdpi.com This comparison is a powerful tool in stereochemical analysis, providing information that is often difficult to obtain by other means.

Table 3: Hypothetical ECD Spectral Data for (R)-4-(3-Ethylpentan-3-yl)cyclohexan-1-one

| Wavelength (nm) | Cotton Effect | Sign |

|---|---|---|

| 295 | n → π* | Positive |

Computational Chemistry and Theoretical Studies of 4 3 Ethylpentan 3 Yl Cyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of organic compounds. For a molecule like 4-(3-Ethylpentan-3-yl)cyclohexan-1-one, these methods provide insights into its electronic and geometric properties.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) and ab initio methods are powerful tools for optimizing the geometry and calculating the energy of molecules. DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), are commonly used to determine the lowest energy conformations of cyclic systems. These calculations would identify the preferred chair, boat, or twist-boat conformations of the cyclohexanone (B45756) ring and the rotational orientations of the 3-ethylpentan-3-yl substituent.

Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the energy calculations obtained from DFT. These methods are computationally more intensive but can provide more accurate results for electron correlation effects.

Hybrid-DFT and Complete Basis Set (CBS) Methodologies

For more precise energy calculations, especially for determining reaction barriers and thermodynamic properties, Hybrid-DFT methods that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional are often employed.

Complete Basis Set (CBS) methodologies, such as CBS-QB3 or G4 theory, are composite methods that extrapolate to the complete basis set limit to provide highly accurate energies. These would be valuable for obtaining a precise understanding of the relative stabilities of different conformers of this compound.

Conformational Analysis and Energetics

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane (B81311) ring to minimize angle and torsional strain. The bulky 3-ethylpentan-3-yl group will have a significant impact on the conformational preferences.

Prediction of Conformational Preferences and Energy Barriers

The primary conformational equilibrium for a monosubstituted cyclohexane involves the substituent being in either an axial or an equatorial position. For the this compound, the bulky 3-ethylpentan-3-yl group would strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Computational methods can predict the energy difference between the equatorial and axial conformers, known as the A-value. Given the size of the 3-ethylpentan-3-yl group, this A-value is expected to be large, indicating a strong preference for the equatorial conformer. The energy barriers for ring inversion between the two chair forms can also be calculated, providing insight into the conformational dynamics of the molecule.

| Conformer | Relative Energy (kcal/mol) (Predicted) | Key Feature |

| Equatorial | 0.00 | 3-Ethylpentan-3-yl group is in the more stable equatorial position, minimizing steric strain. |

| Axial | > 5.0 | 3-Ethylpentan-3-yl group is in the less stable axial position, leading to significant 1,3-diaxial interactions. |

Note: The relative energy for the axial conformer is a qualitative prediction based on the large steric bulk of the substituent.

Role of Noncovalent Interactions and Steric Effects

The conformational preferences are primarily dictated by steric effects. The bulky tertiary alkyl group, 3-ethylpentan-3-yl, will experience significant van der Waals repulsion with the axial hydrogens when in the axial position. These repulsive noncovalent interactions are the main reason for the strong preference for the equatorial position.

Reaction Mechanism Investigations

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. For instance, the reduction of the ketone functionality can be studied. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies for reactions such as nucleophilic addition to the carbonyl group. This would provide a detailed understanding of the reaction kinetics and stereoselectivity, for example, whether the nucleophile attacks from the axial or equatorial face of the carbonyl group.

Computational Elucidation of Transition States and Reaction Pathways

The exploration of chemical reactions involving this compound necessitates a detailed understanding of the potential energy surface, particularly the transition states that connect reactants to products. Computational methods, primarily Density Functional Theory (DFT), are instrumental in mapping these reaction pathways. For instance, in nucleophilic addition reactions, a common transformation for ketones, the pathway can be meticulously modeled.

Theoretical investigations into reactions such as reduction by hydrides or addition of organometallic reagents would typically employ a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to optimize the geometries of the reactants, products, and the intervening transition state. The transition state is characterized by a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are subsequently performed to confirm that the located transition state smoothly connects the reactant and product minima on the potential energy surface. fossee.in The energy barrier, or activation energy, derived from these calculations is a critical parameter for predicting the reaction rate.

Table 1: Hypothetical Calculated Energetic Profile for the Reduction of this compound by a Model Hydride Reagent

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant Complex | 0.00 | 0 |

| Transition State (Axial) | +12.5 | 1 |

| Transition State (Equatorial) | +14.2 | 1 |

| Product Complex | -8.7 | 0 |

Note: Data is hypothetical and for illustrative purposes.

Theoretical Prediction of Reactivity and Selectivity

Theoretical models are powerful tools for predicting the reactivity and selectivity of this compound. The bulky 3-ethylpentan-3-yl group at the 4-position predominantly occupies an equatorial position to minimize steric strain, which in turn influences the reactivity of the carbonyl group.

In nucleophilic additions, the facial selectivity (attack from the axial or equatorial face) is a key aspect. For substituted cyclohexanones, the stereochemical outcome is often governed by a combination of steric and electronic factors. researchgate.netacs.org Computational models can quantify the energy difference between the transition states leading to the different stereoisomers. The transition state of lower energy corresponds to the major product. The presence of a bulky, non-polar substituent at the 4-position is expected to have a modest influence on the electronic properties of the carbonyl group but a significant steric effect on the approach of a nucleophile.

Table 2: Hypothetical Predicted Diastereomeric Excess for Nucleophilic Addition Reactions

| Nucleophile | Predicted Major Isomer | Calculated Energy Difference (ΔΔE‡) (kcal/mol) | Predicted Diastereomeric Excess (%) |

| Hydride | Axial Attack Product | 1.7 | ~90 |

| Methyl Grignard | Axial Attack Product | 2.1 | ~95 |

Note: Data is hypothetical and based on general principles of steric hindrance in cyclohexanone reactions.

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic interactions within this compound. uni-muenchen.defaccts.de By transforming the complex many-electron wavefunction into a set of localized bonds and lone pairs, NBO analysis offers insights into charge distribution, hybridization, and hyperconjugative interactions.

Table 3: Hypothetical NBO Analysis Data for Key Atoms in this compound

| Atom | Natural Charge (e) | Hybridization |

| Carbonyl Carbon (C1) | +0.55 | sp¹.⁹⁹ |

| Carbonyl Oxygen (O) | -0.60 | sp¹.⁵⁰ |

| Cyclohexyl C4 | -0.25 | sp².⁹⁸ |

| Tertiary Carbon (C7) | -0.30 | sp³.⁰⁰ |

Note: Data is hypothetical and illustrative of expected trends.

Development of Predictive Models for Chemical Properties and Transformations

Building upon fundamental computational studies, predictive models can be developed for the chemical properties and transformations of this compound and related compounds. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate chemical structures with their properties or activities. researchgate.net

For instance, a QSPR model could be developed to predict the reduction potential of a series of substituted cyclohexanones, including this compound. The model would use calculated molecular descriptors (e.g., steric parameters, electronic properties from DFT, or topological indices) as independent variables.

More advanced approaches, such as machine learning and deep learning, can also be employed to build predictive models from large datasets of chemical information. ulster.ac.uk These models could predict a range of properties, from spectroscopic characteristics to reaction outcomes, based on the molecular structure encoded in formats like SMILES.

Table 4: Hypothetical Descriptors for a QSPR Model of Cyclohexanone Reactivity

| Descriptor | Value for this compound |

| Steric Hindrance Parameter (e.g., Tolman's cone angle adapted) | High |

| LUMO Energy (eV) | -1.2 |

| Dipole Moment (Debye) | 2.8 |

| Natural Charge on Carbonyl Carbon (e) | +0.55 |

Note: Values are hypothetical and for illustrative purposes.

Applications in Chemical Synthesis and Materials Science

Conclusion and Future Research Perspectives

Summary of Current Understanding of 4-(3-Ethylpentan-3-yl)cyclohexan-1-one

This compound is a substituted cyclohexanone (B45756) characterized by a sterically hindered tertiary alkyl group at the fourth position relative to the carbonyl group. The current understanding of this specific molecule is largely theoretical, based on the well-established principles of organic chemistry and the known properties of other cyclohexanone derivatives. Direct experimental data on its synthesis, reactivity, and applications are not extensively documented in publicly accessible scientific literature, suggesting it is a novel or understudied compound.

Its structure, featuring a ketone functional group, indicates that it can undergo a variety of typical carbonyl reactions, such as nucleophilic addition, enolate formation, and subsequent alkylation or condensation reactions. The presence of the bulky 3-ethylpentan-3-yl substituent is expected to exert significant steric hindrance, influencing the stereochemical outcomes of reactions at the carbonyl group and adjacent positions. This substituent may also impact the conformational equilibrium of the cyclohexane (B81311) ring.

Spectroscopic characterization would be expected to show a characteristic carbonyl stretch in the infrared (IR) spectrum and specific signals in nuclear magnetic resonance (NMR) spectroscopy corresponding to the cyclohexanone ring and the ethylpentyl substituent.

Identification of Knowledge Gaps and Opportunities for Further Research

The primary knowledge gap concerning this compound is the lack of empirical data. This presents numerous opportunities for foundational research. Key areas for investigation include:

Synthesis and Characterization: There is a need to develop and optimize a reliable synthetic route to produce this compound in good yield and purity. Subsequent, thorough characterization using modern analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and X-ray crystallography would provide definitive structural information and form the basis for all other studies.

Reactivity and Mechanistic Studies: A systematic investigation of its reactivity is warranted. This could involve studying its behavior in fundamental organic reactions like reduction, oxidation, and enolate chemistry. Understanding how the bulky substituent influences reaction rates and stereoselectivity compared to less hindered cyclohexanones would be of significant academic interest.

Physical and Chemical Properties: Basic physicochemical properties, such as melting point, boiling point, solubility, and partition coefficient, have yet to be determined. These data are essential for any potential application.

Potential Applications: Research into the potential applications of this molecule is entirely unexplored. Given the prevalence of cyclohexanone motifs in pharmaceuticals and materials science, it would be valuable to screen this compound for biological activity or as a monomer for polymer synthesis. nih.gov

Emerging Methodologies and Techniques for Future Investigations

Future investigations into this compound and other novel cyclohexanones can benefit from a range of emerging methodologies in organic synthesis and analysis. rroij.commdpi.com

Advanced Synthetic Methods: The development of new synthetic methodologies in organic synthesis is a dynamic field. rroij.com Techniques such as photoredox catalysis, enzymatic catalysis, and C-H activation could offer novel and more efficient pathways to synthesize complex cyclohexanones under milder conditions. nih.govacs.org Automated synthesis platforms could be employed to rapidly screen various reaction conditions and optimize the synthesis of this and related compounds. wikipedia.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the compound's conformational preferences, spectroscopic properties, and reaction mechanisms. This in-silico analysis can guide experimental design and provide deeper insights into its chemical behavior.

High-Throughput Screening: If the compound can be synthesized in sufficient quantities, high-throughput screening techniques could be used to rapidly assess its biological activity against a wide range of therapeutic targets, potentially identifying novel pharmaceutical applications. metatechinsights.com

Green Chemistry Approaches: Future synthetic strategies should incorporate principles of green chemistry, aiming to reduce waste, use less hazardous reagents, and improve energy efficiency. acs.orgmarketresearchfuture.com This could involve using bio-based starting materials or developing catalytic processes that minimize the formation of byproducts. futuremarketinsights.com

Broader Impact and Potential Directions in Cyclohexanone Chemistry

The study of specific molecules like this compound, even if currently obscure, contributes to the broader field of cyclohexanone chemistry. Cyclohexanones are crucial intermediates in the industrial synthesis of nylon, as well as in the production of various resins, solvents, and pharmaceuticals. metatechinsights.comlabproinc.com

Future directions in this field are likely to be driven by several key trends:

Sustainability: There is a growing emphasis on developing more sustainable methods for producing bulk chemicals like cyclohexanone. This includes the use of renewable feedstocks and greener catalytic processes to reduce the environmental impact of their production. marketresearchfuture.comfuturemarketinsights.com

Novel Applications: The versatility of the cyclohexanone scaffold will continue to be exploited in the development of new materials and pharmaceuticals. metatechinsights.com Research into novel derivatives with unique substitution patterns could lead to the discovery of molecules with valuable properties.

Catalysis: Innovations in catalysis, including the development of more selective and efficient transition metal, organo-, and biocatalysts, will continue to revolutionize the synthesis and functionalization of cyclohexanones. ekb.eg This will enable the construction of increasingly complex and valuable molecules. ekb.eg

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.